molecular formula C6H13BaO9P B009320 Fructose 1-(barium phosphate) CAS No. 53823-70-4

Fructose 1-(barium phosphate)

Cat. No.: B009320
CAS No.: 53823-70-4
M. Wt: 397.46 g/mol
InChI Key: MOABIPIXBGNVJH-BAOOBMCLSA-N
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Description

It is primarily used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism . This compound has gained significant attention due to its efficacy and safety profile in clinical settings.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s interaction with biological systems and its potential targets are areas of ongoing research .

Mode of Action

It is known that barium ions can participate in a myriad of biochemical reactions

Biochemical Pathways

Given the potential of barium ions to participate in various biochemical reactions , it is likely that multiple pathways could be affected

Pharmacokinetics

Information on its bioavailability, distribution, metabolism, and excretion is currently unavailable

Result of Action

Given the potential of barium ions to participate in various biochemical reactions , it is likely that the compound could have diverse effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable

Safety and Hazards

When handling Fructose 1-(barium phosphate), it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Fructose 1-phosphate has evolved as a signaling molecule of abundance, stimulating nutrient absorption, lipid storage, and reproduction . It is anticipated that reducing Fructose 1-phosphate, by either pharmacological inhibition of ketohexokinase (KHK) or societal measures, will mitigate the risk of diseases such as nonalcoholic fatty liver disease (NAFLD), cardiovascular disease, polycystic ovary syndrome (PCOS), and colorectal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY 59-7939 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary information held by Bayer HealthCare AG .

Industrial Production Methods

Industrial production of BAY 59-7939 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

BAY 59-7939 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of BAY 59-7939 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the intermediates involved .

Major Products Formed

The major products formed from the reactions of BAY 59-7939 include its metabolites, which are primarily excreted through the kidneys .

Scientific Research Applications

BAY 59-7939 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BAY 59-7939

BAY 59-7939 is unique due to its high selectivity for Factor Xa, rapid onset of action, and predictable pharmacokinetics. It does not require routine monitoring, unlike traditional anticoagulants such as warfarin .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fructose 1-(barium phosphate) involves the reaction between fructose and barium phosphate in the presence of a catalyst.", "Starting Materials": ["Fructose", "Barium phosphate"], "Reaction": ["1. Dissolve barium phosphate in water to form a solution.", "2. Add fructose to the barium phosphate solution and mix thoroughly.", "3. Heat the mixture to a temperature of 70-80°C and maintain this temperature for 2-3 hours.", "4. Cool the mixture to room temperature and filter the resulting precipitate.", "5. Wash the precipitate with water to remove any impurities and dry it in an oven.", "6. The resulting compound is Fructose 1-(barium phosphate)."] }

CAS No.

53823-70-4

Molecular Formula

C6H13BaO9P

Molecular Weight

397.46 g/mol

IUPAC Name

barium(2+);[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);/t3-,5-,6-;/m1./s1

InChI Key

MOABIPIXBGNVJH-BAOOBMCLSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O.[Ba]

SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Ba+2]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O.[Ba]

Appearance

White to off-white powder

Related CAS

34079-63-5
53823-70-4

Synonyms

D-FRUCTOSE 1-PHOSPHATE BARIUM SALT; FRUCTOSE-1-PHOSPHATE BARIUM SALT; D-fructose 1-phosphate barium; fructose 1-(barium phosphate); D-Fructose 1-(phosphoric acid barium) salt; Einecs 258-811-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fructose 1-(barium phosphate)
Reactant of Route 2
Fructose 1-(barium phosphate)
Reactant of Route 3
Fructose 1-(barium phosphate)
Reactant of Route 4
Fructose 1-(barium phosphate)
Reactant of Route 5
Fructose 1-(barium phosphate)
Reactant of Route 6
Fructose 1-(barium phosphate)

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